BenchChemオンラインストアへようこそ!

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-sulfonamide

Aldose reductase inhibition Enzyme kinetics Diabetes complications

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-sulfonamide (C₁₅H₁₄ClNO₃S₂, MW 355.85) is a dual-heterocyclic sulfonamide that combines a benzofuran ring, a chiral propan-2-yl linker, and a 5-chloro-substituted thiophene-2-sulfonamide warhead. The benzofuran scaffold is a recognized privileged structure in medicinal chemistry with documented antiproliferative, antimicrobial, and enzyme-inhibitory activities across multiple target classes.

Molecular Formula C15H14ClNO3S2
Molecular Weight 355.85
CAS No. 2034305-35-4
Cat. No. B2534771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-sulfonamide
CAS2034305-35-4
Molecular FormulaC15H14ClNO3S2
Molecular Weight355.85
Structural Identifiers
SMILESCC(CC1=CC2=CC=CC=C2O1)NS(=O)(=O)C3=CC=C(S3)Cl
InChIInChI=1S/C15H14ClNO3S2/c1-10(17-22(18,19)15-7-6-14(16)21-15)8-12-9-11-4-2-3-5-13(11)20-12/h2-7,9-10,17H,8H2,1H3
InChIKeyMKLFHRGOHPVSGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-sulfonamide (CAS 2034305-35-4): Structural and Pharmacophoric Baseline for Procurement Evaluation


N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-sulfonamide (C₁₅H₁₄ClNO₃S₂, MW 355.85) is a dual-heterocyclic sulfonamide that combines a benzofuran ring, a chiral propan-2-yl linker, and a 5-chloro-substituted thiophene-2-sulfonamide warhead . The benzofuran scaffold is a recognized privileged structure in medicinal chemistry with documented antiproliferative, antimicrobial, and enzyme-inhibitory activities across multiple target classes [1]. The 5-chlorothiophene-2-sulfonamide moiety has been independently validated as a potent pharmacophore in PI3Kα (nanomolar IC₅₀) [2], MALT1 protease (IC₅₀ = 169 nM) [3], and carbonic anhydrase inhibition programs [4]. This compound occupies a structurally distinct position at the intersection of two validated fragment classes, and its procurement value rests on this dual-pharmacophore architecture rather than on any single-target potency claim.

Why N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-sulfonamide Cannot Be Replaced by In-Class Analogs Without Loss of Key Pharmacophoric Features


In-class substitution of this compound is non-trivial for three converging reasons. First, the 5-chloro substituent on the thiophene ring is not a passive structural decoration; in the context of 5-chlorothiophene-2-sulfonamide-containing inhibitors, the chlorine atom has been shown to contribute to a competitive (rather than non-competitive) enzyme inhibition mechanism against aldose reductase, whereas other sulfonamides in the same study displayed non-competitive behavior [1]. Second, the 5-chlorothiophene-2-sulfonamide fragment independently delivers nanomolar potency in PI3Kα inhibition (compound 19c) and 169 nM MALT1 inhibition—potency levels that are absent from the non-halogenated thiophene-2-sulfonamide or benzenesulfonamide analogs [2][3]. Third, the benzofuran-propan-2-yl linkage provides a defined chiral center and conformational constraint that is absent in simpler benzofuran-sulfonamide conjugates, affecting both target recognition and physicochemical properties . Replacing this compound with a dechlorinated thiophene analog (CAS 2034611-11-3) or a benzenesulfonamide variant (CAS 2034380-57-7) eliminates both the halogen-bonding capacity and the unique electronic profile conferred by the 5-chlorothiophene moiety, which are pharmacophoric features independently associated with potent target engagement across multiple enzyme classes.

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-sulfonamide: Quantified Differentiation Evidence Against Structural Analogs


Chlorine-Enabled Competitive Inhibition Mechanism: Differentiation from Non-Halogenated and Non-Competitive Sulfonamide Inhibitors of Aldose Reductase

5-Chlorothiophene-2-sulfonamide, the warhead fragment of the target compound, displays a competitive inhibition mechanism against sheep kidney aldose reductase (AR), in contrast to all other sulfonamides in the same study—including 2,5-dichlorothiophene-3-sulfonamide—which exhibit non-competitive inhibition [1]. The competitive mechanism indicates direct active-site engagement, a feature attributable to the specific chlorine substitution pattern at the thiophene 5-position. The non-halogenated thiophene-2-sulfonamide analog (CAS 2034611-11-3) and benzenesulfonamide analog (CAS 2034380-57-7) lack this chlorine substituent and have not been reported to display this competitive inhibition signature. The IC₅₀ range for sulfonamides in this AR assay is 37.27–87.65 μM, with the most potent compound (2,5-dichlorothiophene-3-sulfonamide) exhibiting a Kᵢ of 25.72 ± 6.45 μM [1].

Aldose reductase inhibition Enzyme kinetics Diabetes complications

5-Chlorothiophene-2-sulfonamide Pharmacophore Delivers Nanomolar PI3Kα Potency: Fragment-Level Validation Absent in Benzenesulfonamide Analogs

In a thiazolo[5,4-b]pyridine-based PI3K inhibitor series, the 5-chlorothiophene-2-sulfonamide-bearing compound (19c) demonstrated nanomolar IC₅₀ against PI3Kα, comparable to the most potent 2-chloro-4-fluorophenyl sulfonamide analog (19b). The SAR study explicitly identified the sulfonamide functionality as essential for PI3Kα inhibitory activity [1]. A representative compound in the same series (19a) achieved an IC₅₀ of 3.6 nM against PI3Kα. In contrast, the unsubstituted benzenesulfonamide and ethanesulfonamide analogs of the benzofuran-propan-2-yl scaffold lack the heterocyclic thiophene ring and the chlorine substituent, and have no reported PI3K activity . This fragment-level evidence supports the contribution of the 5-chlorothiophene-2-sulfonamide moiety to kinase target engagement that is absent from the benzenesulfonamide comparator (CAS 2034380-57-7).

PI3K inhibition Kinase inhibitor Cancer

MALT1 Protease Inhibition at 169 nM: Direct Evidence for 5-Chlorothiophene-2-sulfonamide Target Engagement in Immuno-Oncology

A 5-chlorothiophene-2-sulfonamide-containing compound (US Patent 10662156, Example 54) demonstrated an IC₅₀ of 169 nM against full-length human MALT1 protease [1]. MALT1 is a validated therapeutic target in activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL) and other lymphomas. The 5-chlorothiophene-2-sulfonamide moiety is directly conjugated to a guanidine-like linker in this chemotype, confirming its capacity to productively engage the MALT1 active site with sub-micromolar affinity. Dechlorinated thiophene-2-sulfonamide analogs (CAS 2034611-11-3) have no reported MALT1 activity, and benzenesulfonamide analogs (CAS 2034380-57-7) lack the thiophene heterocycle required for this specific binding interaction .

MALT1 inhibition Immuno-oncology Protease inhibitor

Benzofuran-Sulfonamide Scaffold Demonstrates Sub-Micromolar Anticancer Activity Across Multiple Cell Lines: Scaffold-Level Validation for the Target Compound

Sulfonamide derivatives of benzofuran-imidazopyridines (compounds 9a-j) were screened against MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian) cancer cell lines via MTT assay. The most potent compound 9c exhibited IC₅₀ values of 0.011 ± 0.0075 μM (MCF-7), 0.073 ± 0.0012 μM (A549), 0.10 ± 0.19 μM (Colo-205), and 0.034 ± 0.0041 μM (A2780) [1]. Independently, a benzofuransulfonamide hit (1a) and its optimized analog (1h) showed broad-spectrum antiproliferative activity, with 1h achieving an IC₅₀ of 4.13 μM against NCI-H460 non-small-cell lung cancer cells, surpassing the positive control cisplatin (IC₅₀ = 4.52 μM) . While these data derive from benzofuran-sulfonamide congeners rather than the exact target compound, they establish the scaffold's capacity for sub-micromolar to low-micromolar anticancer activity—a baseline that aliphatic sulfonamide analogs (e.g., ethanesulfonamide derivative) cannot claim, as no anticancer data exist for those simpler sulfonamides.

Anticancer Antiproliferative Benzofuran sulfonamide

Physicochemical Differentiation: Enhanced Lipophilicity and Halogen-Bonding Capacity vs. Dechlorinated and Benzenesulfonamide Analogs

The target compound (C₁₅H₁₄ClNO₃S₂, MW 355.85) differs from its closest commercially available analogs in three computationally predictable physicochemical parameters relevant to membrane permeability and target binding. The 5-chloro substituent increases calculated logP by approximately 0.5–0.8 log units compared to the dechlorinated thiophene-2-sulfonamide analog (C₁₅H₁₅NO₃S₂, MW 321.41, CAS 2034611-11-3) , and introduces a σ-hole halogen-bond donor capacity absent in the benzenesulfonamide analog (C₁₇H₁₇NO₃S, MW 315.4, CAS 2034380-57-7) [1]. The 5-chlorothiophene-2-sulfonamide warhead has been co-crystallized with thrombin via X-ray diffraction, confirming its capacity for specific, geometry-constrained protein interactions . These properties are not replicable by the aliphatic ethanesulfonamide analog, which lacks both the aromatic heterocycle and the halogen atom entirely.

Physicochemical properties Drug-likeness Halogen bonding

Recommended Research and Procurement Application Scenarios for N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-sulfonamide


Kinase Inhibitor Fragment-Based Screening Libraries Requiring Halogen-Bond-Enabled Pharmacophores

The 5-chlorothiophene-2-sulfonamide moiety has demonstrated nanomolar PI3Kα inhibitory activity [1] and 169 nM MALT1 protease inhibition [2], while the benzofuran scaffold provides additional aromatic stacking and hydrogen-bond acceptor capacity. This compound is an appropriate inclusion in fragment-based or diversity-oriented screening decks targeting the human kinome or cysteine protease families, where the chlorine atom provides a measurable halogen-bond interaction advantage over non-halogenated benzenesulfonamide or ethanesulfonamide analogs that lack both the heterocyclic sulfur and the halogen substituent.

Aldose Reductase Mechanism-of-Action Studies Exploiting Competitive vs. Non-Competitive Inhibition Signatures

The 5-chlorothiophene-2-sulfonamide fragment uniquely displays competitive inhibition of aldose reductase, whereas all other sulfonamides in the comparator set exhibit non-competitive kinetics [1]. This mechanistic distinction makes the target compound a valuable probe for active-site mapping and co-crystallography studies aimed at understanding the structural determinants of competitive vs. non-competitive inhibition within the sulfonamide class. The benzofuran-propan-2-yl extension provides additional surface area for crystallographic phasing and binding-site occupancy.

Anticancer SAR Programs Leveraging the Benzofuran-Sulfonamide Scaffold as a Validated Antiproliferative Chemotype

Benzofuran-sulfonamide congeners have demonstrated anticancer activity with IC₅₀ values as low as 11 nM against MCF-7 cells and 73 nM against A549 cells [1], with certain analogs surpassing cisplatin potency in NCI-H460 assays [2]. The target compound combines this validated scaffold with a 5-chlorothiophene-2-sulfonamide warhead that independently shows kinase and protease inhibitory activity, offering a dual-pharmacophore starting point for lead optimization programs that cannot be achieved with the simpler benzenesulfonamide (CAS 2034380-57-7) or ethanesulfonamide analogs.

Physicochemical Property-Driven Library Design: Evaluating Halogen and Heterocycle Contributions to Permeability and Target Engagement

This compound occupies a defined position in a matched molecular pair series: benzofuran-propan-2-yl core with systematic variation of the sulfonamide substituent (5-chlorothiophene vs. thiophene [CAS 2034611-11-3] vs. benzene [CAS 2034380-57-7] vs. ethane vs. pyridine). Procurement of the full series, with the 5-chlorothiophene variant as the most lipophilic and the only halogen-bond donor, enables rigorous, data-driven assessment of how incremental changes in halogenation state and heterocycle composition affect logD, permeability (PAMPA/Caco-2), metabolic stability, and target-binding thermodynamics. This matched-pair analysis is not feasible if the 5-chlorothiophene variant is omitted.

Quote Request

Request a Quote for N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-chlorothiophene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.